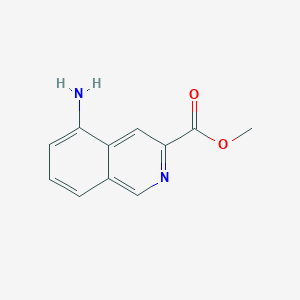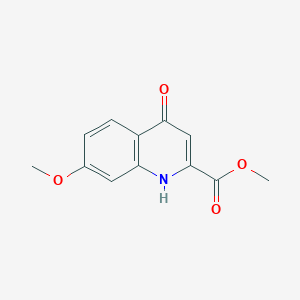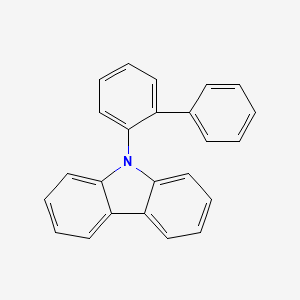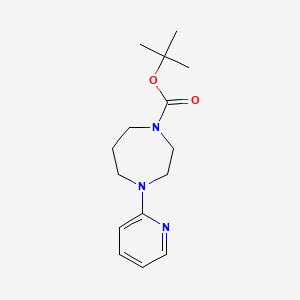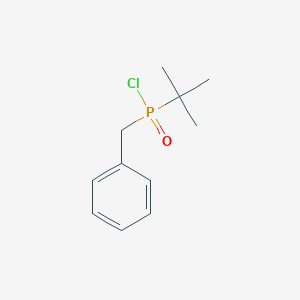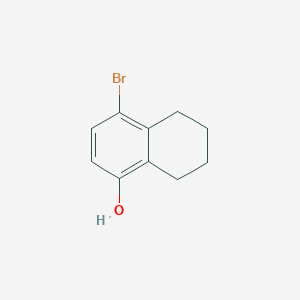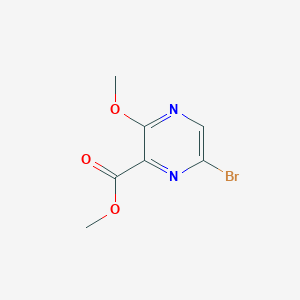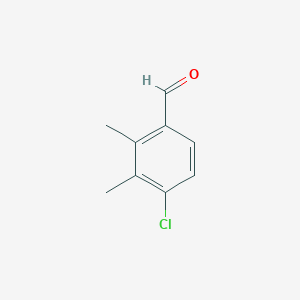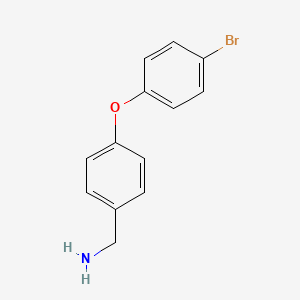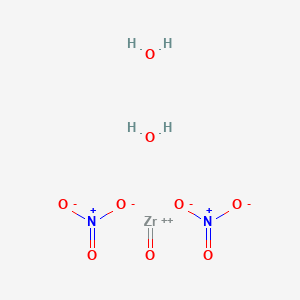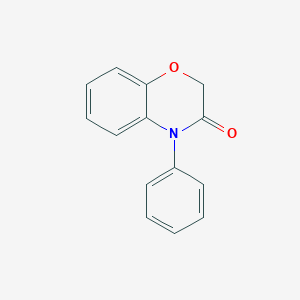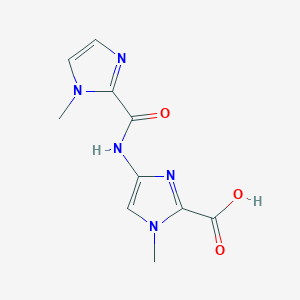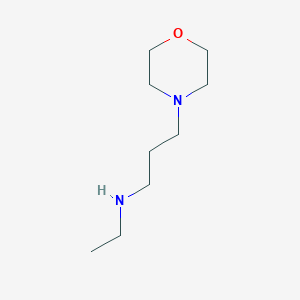
N-Ethyl-3-(4-morpholinyl)-1-propanamine
説明
N-Ethyl-3-(4-morpholinyl)-1-propanamine, also known as NEMPA, is a chemical compound with a wide range of scientific applications. It is used in a variety of laboratory experiments and is a key component of many biochemical and physiological processes.
科学的研究の応用
Neurokinin-1 Receptor Antagonism
N-Ethyl-3-(4-morpholinyl)-1-propanamine derivatives have been studied for their potential as neurokinin-1 (NK1) receptor antagonists. One such compound demonstrated high affinity, orally active inhibition of the h-NK1 receptor, indicating its potential in clinical efficacy for emesis and depression (Harrison et al., 2001).
Anticonvulsant Properties
Research into hybrid compounds derived from N-Ethyl-3-(4-morpholinyl)-1-propanamine has led to the discovery of new anticonvulsant agents. These compounds have shown broad spectra of activity across various preclinical seizure models, indicating their potential as effective treatments for epilepsy (Kamiński et al., 2015).
Propellant Flames Chemistry
Studies on the flame chemistry of morpholine, a simple cyclic nitramine related to N-Ethyl-3-(4-morpholinyl)-1-propanamine, have been conducted to understand the effects of chemical additives in propellant flames. This research is crucial for the development and use of biodiesel fuels and for elucidating combustion chemistry (Cool, 2008).
Migraine Treatment
Synthesis of specific derivatives of N-Ethyl-3-(4-morpholinyl)-1-propanamine has led to the development of compounds that open KCNQ2 potassium channels. Such compounds have shown significant activity in a rat model of migraine, suggesting their potential in migraine treatment (Wu et al., 2003).
Analysis of Legal Highs
N-Ethyl-3-(4-morpholinyl)-1-propanamine derivatives have been analyzed for their role in the synthesis of new psychoactive substances (NPS), often referred to as "legal highs". Such studies provide valuable forensic and clinical data for identifying and understanding the pharmacological profile of these substances (Colestock et al., 2018).
Corrosion Inhibition
Cadmium(II) Schiff base complexes involving N-Ethyl-3-(4-morpholinyl)-1-propanamine derivatives have been explored for their corrosion inhibition properties on mild steel. These findings open new avenues in materials and corrosion engineering by linking coordination chemistry with practical applications (Das et al., 2017).
特性
IUPAC Name |
N-ethyl-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-2-10-4-3-5-11-6-8-12-9-7-11/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEXGRIFQOMQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-3-(4-morpholinyl)-1-propanamine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate;hydrate](/img/structure/B1648349.png)
![Sodium;tris[(2,2,2-trifluoroacetyl)oxy]boranuide](/img/structure/B1648354.png)
